![molecular formula C13H11N5O2 B7529258 N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide, also known as NM-2 or N-methyl-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of tetrazole-based compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has been found to reduce oxidative stress and lipid peroxidation.
Advantages and Limitations for Lab Experiments
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal models. However, one limitation of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide. One area of interest is the development of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the structure-activity relationship of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide and its analogs to optimize its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide involves the reaction of 5-methyltetrazole-1-carboxylic acid with 3-aminophenylfuran-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide.
Scientific Research Applications
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-9-15-16-17-18(9)11-5-2-4-10(8-11)14-13(19)12-6-3-7-20-12/h2-8H,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYMEEBQRSOGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

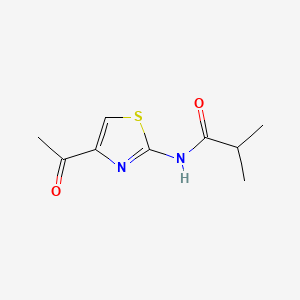
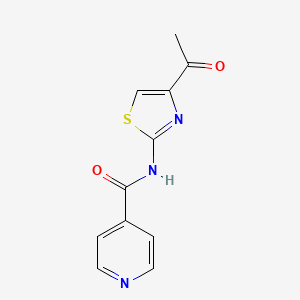
![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)
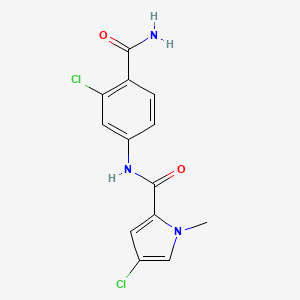
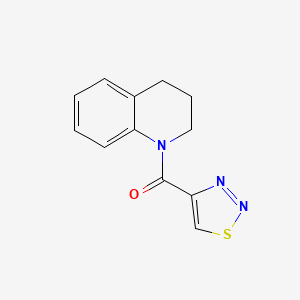


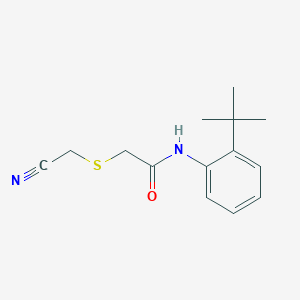
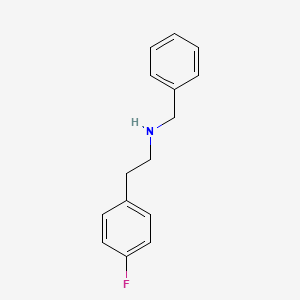
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
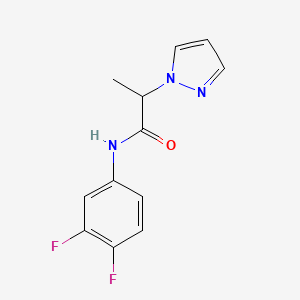
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
